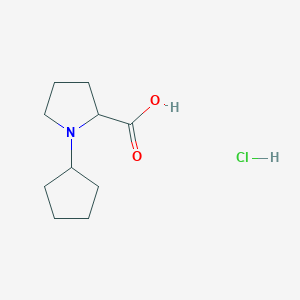

1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C10H18ClNO2 |

|---|---|

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-cyclopentylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8;/h8-9H,1-7H2,(H,12,13);1H |

InChI Key |

HAQDECLVYAJXGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCCC2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-cyclopentylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Carboxylation: The addition of a carboxyl group to the cyclopentylpyrrolidine intermediate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH adjustments .

Chemical Reactions Analysis

1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclopentylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting downstream metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound balances lipophilicity and steric bulk compared to the aromatic pyrimidinyl group () and the larger cyclohexylmethyl group (). This impacts solubility and binding affinity in biological systems.

- Ring Size : Piperidine derivatives (e.g., ) differ in ring size (6-membered vs. 5-membered pyrrolidine), affecting conformational flexibility and interactions with target proteins .

Biological Activity

1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride is characterized by its unique cyclopentyl and pyrrolidine moieties. The presence of the carboxylic acid group plays a crucial role in its biological activity, influencing interactions with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂O₂ |

| Molecular Weight | 202.68 g/mol |

| Functional Groups | Carboxylic acid, amine |

| Solubility | Soluble in water |

The biological activity of 1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which are implicated in oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Receptor Modulation : Its structural features allow it to interact with specific receptors, potentially influencing neurotransmission and other physiological processes .

Cytotoxicity Studies

In vitro studies have demonstrated that 1-Cyclopentylpyrrolidine-2-carboxylic acid hydrochloride exhibits significant cytotoxicity against several cancer cell lines, including:

- A549 (Lung cancer)

- MCF7 (Breast cancer)

- HeLa (Cervical cancer)

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated that the compound's IC50 values ranged from 10 to 30 µM across different cell lines, showcasing its selective action against tumor cells compared to normal cells .

Antioxidant Activity Assessment

The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a dose-dependent scavenging effect, which was comparable to standard antioxidants like vitamin C. This suggests its potential utility in preventing oxidative damage in biological systems .

Table 2: Biological Activity Summary

| Activity Type | Assay Type | Results |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50: 10-30 µM |

| Antioxidant Activity | DPPH Scavenging | Comparable to vitamin C |

| Receptor Interaction | Binding Studies | Potential modulation of receptors |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclopentylpyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclopentylation of pyrrolidine precursors. For example, di-tert-butyl dicarboxylate intermediates can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by cyclopentyl group introduction via nucleophilic substitution or coupling reactions. Acidification with HCl generates the hydrochloride salt. Optimization includes temperature control (0–5°C during hydrolysis) and stoichiometric adjustments to minimize diastereomer formation .

Q. How is this compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies cyclopentyl and pyrrolidine ring protons, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Chiral HPLC or polarimetry resolves stereochemical purity, particularly if diastereomers are present. Computational tools (e.g., collision cross-section predictions via ion mobility spectrometry) validate conformational stability .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method in pH 7.4 buffer). Stability studies under thermal (25–60°C) and photolytic conditions (ICH Q1B guidelines) reveal degradation pathways. For example, cyclopentyl group hydrolysis may occur at >40°C, requiring storage at 2–8°C in amber vials .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

- Methodological Answer : The hydrochloride salt improves bioavailability by increasing water solubility and crystallinity. Comparative studies with freebase forms show enhanced dissolution rates (e.g., 85% dissolution in simulated gastric fluid vs. 45% for freebase), critical for in vivo pharmacokinetic assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., diastereomers) impact biological activity, and what strategies mitigate their formation?

- Methodological Answer : Diastereomers (e.g., cis vs. trans cyclopentyl-pyrrolidine conformers) exhibit divergent receptor-binding affinities. Chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective crystallization (using ethanol/water mixtures) reduce diastereomer ratios to <5%. Activity comparisons via in vitro enzyme inhibition assays (e.g., IC₅₀ values) guide stereochemical optimization .

Q. What advanced purification techniques resolve co-eluting impurities in this compound?

- Methodological Answer : Preparative HPLC with a C18 column (acetonitrile/0.1% TFA gradient) separates polar byproducts. For non-volatile impurities, countercurrent chromatography (CCC) with n-hexane/ethyl acetate/water (5:5:10) achieves >99% purity. Crystallization in acetone/hexane mixtures further polishes the final product .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against GPCRs or ion channels using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Collision cross-section data (from ion mobility-mass spectrometry) validates conformational stability in solution, correlating with binding pocket compatibility .

Q. What in vitro assays are suitable for evaluating its biological activity and mechanism of action?

- Methodological Answer : Radioligand binding assays (e.g., ³H-labeled antagonists for receptor affinity) and functional assays (cAMP accumulation or calcium flux) quantify activity. Structural analogs (e.g., fluorinated pyrrolidines) serve as controls to isolate cyclopentyl-specific effects. Dose-response curves (0.1–100 µM) identify EC₅₀/IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.